molecular formula C11H17NO2 B3142534 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol CAS No. 50738-96-0

1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol

Cat. No.: B3142534
CAS No.: 50738-96-0
M. Wt: 195.26 g/mol
InChI Key: JQBLIPVMAVDUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon chain. The presence of the phenoxy group (a benzene ring bonded to an oxygen atom) further adds to the compound’s complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenol and epichlorohydrin.

    Reaction with Epichlorohydrin: 3,4-dimethylphenol reacts with epichlorohydrin in the presence of a base (such as sodium hydroxide) to form 3-(3,4-dimethylphenoxy)-1,2-epoxypropane.

    Amination: The epoxy compound is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, catalysts to increase reaction rates, and purification techniques such as distillation or crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides (Cl-, Br-), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its structural features.

    Industry: Could be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The phenoxy group could facilitate binding to hydrophobic pockets, while the amino and hydroxyl groups could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-phenoxy-propan-2-ol: Lacks the dimethyl groups on the phenoxy ring.

    1-Amino-3-(4-methyl-phenoxy)-propan-2-ol: Has a single methyl group on the phenoxy ring.

    1-Amino-3-(3,4-dichloro-phenoxy)-propan-2-ol: Contains chlorine atoms instead of methyl groups.

Uniqueness

1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. These structural differences can lead to variations in physical properties, chemical reactivity, and biological activity.

Properties

IUPAC Name

1-amino-3-(3,4-dimethylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBLIPVMAVDUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol
Reactant of Route 3
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol
Reactant of Route 5
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.